Cas no 93885-06-4 (methyl 3-oxo-2-(trifluoromethyl)butanoate)

methyl 3-oxo-2-(trifluoromethyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 3-oxo-2-(trifluoromethyl)-, methyl ester
- methyl 3-oxo-2-(trifluoromethyl)butanoate
- PXWIRYYZPASCQB-UHFFFAOYSA-N
- EN300-116641
- methyl3-oxo-2-(trifluoromethyl)butanoate
- SCHEMBL18643739
- 93885-06-4
- AKOS018116229
- TDA88506
- CS-0223787
- MFCD21950419
-
- Inchi: InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3
- InChI Key: PXWIRYYZPASCQB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 184.03472857Da
- Monoisotopic Mass: 184.03472857Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 154.6±35.0 ºC (760 Torr),
- Flash Point: 46.7±20.8 ºC,
- Solubility: Slightly soluble (10 g/l) (25 º C),
methyl 3-oxo-2-(trifluoromethyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM419317-500mg |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95%+ | 500mg |
$696 | 2022-11-27 | |
Enamine | EN300-116641-2.5g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 2.5g |
$1594.0 | 2023-02-18 | |
Chemenu | CM419317-1g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95%+ | 1g |
$884 | 2022-11-27 | |
Enamine | EN300-116641-2500mg |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95.0% | 2500mg |
$1594.0 | 2023-10-03 | |
1PlusChem | 1P01A2RP-100mg |
Methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 100mg |
$349.00 | 2025-03-04 | |
Aaron | AR01A301-100mg |
Methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 100mg |
$413.00 | 2025-02-09 | |
Aaron | AR01A301-1g |
Methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 1g |
$1143.00 | 2025-03-29 | |
Aaron | AR01A301-5g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 5g |
$3270.00 | 2024-07-18 | |
A2B Chem LLC | AV48965-5g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 5g |
$2520.00 | 2024-07-18 | |
1PlusChem | 1P01A2RP-5g |
methyl 3-oxo-2-(trifluoromethyl)butanoate |
93885-06-4 | 95% | 5g |
$2979.00 | 2024-04-19 |
methyl 3-oxo-2-(trifluoromethyl)butanoate Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on methyl 3-oxo-2-(trifluoromethyl)butanoate
Introduction to Methyl 3-Oxo-2-(Trifluoromethyl)Butanoate (CAS No. 93885-06-4)
Methyl 3-oxo-2-(trifluoromethyl)butanoate, identified by the CAS registry number 93885-06-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as methyl 3-oxo-2-trifluoromethylbutanoate, is a derivative of butanoic acid with a trifluoromethyl group at the second carbon and an oxo group at the third carbon. Its structure makes it a versatile building block for various chemical reactions and applications.
The compound's unique structure, featuring both a ketone group and a trifluoromethyl group, contributes to its reactivity and stability. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties, making it a valuable component in the synthesis of complex molecules. Recent studies have highlighted its role in the development of bioactive compounds, such as antibiotics and antiviral agents, due to its ability to participate in key biochemical pathways.
One of the most notable applications of methyl 3-oxo-2-(trifluoromethyl)butanoate is in the synthesis of β-lactam antibiotics. The compound serves as an intermediate in the production of cephalosporins and other related drugs. Its ability to undergo nucleophilic attacks at the carbonyl group makes it an ideal precursor for constructing these essential medicinal compounds. Researchers have also explored its potential in the development of novel anti-cancer agents, where its reactivity with nucleophiles can lead to the formation of bioactive intermediates.
Recent advancements in synthetic methodologies have further expanded the utility of methyl 3-oxo-2-(trifluoromethyl)butanoate. For instance, its use in click chemistry reactions has enabled the rapid assembly of complex molecular architectures. The compound's compatibility with various coupling reagents and catalysts has made it a preferred choice for researchers working on drug discovery and materials synthesis.
In terms of physical properties, methyl 3-oxo-2-(trifluoromethyl)butanoate exhibits a melting point of approximately -7°C and a boiling point around 115°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also relatively stable under normal storage conditions, though it may degrade upon prolonged exposure to light or strong oxidizing agents.
The synthesis of methyl 3-oxo-2-(trifluoromethyl)butanoate typically involves multi-step processes that incorporate fluorination techniques. One common approach involves the oxidation of an appropriate alcohol derivative followed by esterification to yield the final product. Researchers have also explored alternative routes using transition metal catalysts to enhance reaction efficiency and selectivity.
From an environmental standpoint, methyl 3-oxo-2-(trifluoromethyl)butanoate has shown minimal toxicity in acute exposure studies, though chronic effects require further investigation. Its biodegradability under aerobic conditions suggests that it poses limited risks to aquatic ecosystems when properly managed.
In conclusion, methyl 3-oxo-2-(trifluoromethyl)butanoate (CAS No. 93885-06-4) is a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity continue to make it a focal point for researchers seeking innovative solutions in chemical synthesis and drug development.
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